ACY-1083

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ACY-1083 is a highly selective inhibitor of histone deacetylase 6 (HDAC6). It has shown significant potential in reversing chemotherapy-induced peripheral neuropathy and protecting lung epithelial cells in chronic obstructive pulmonary disease (COPD) models . The compound is known for its high selectivity towards HDAC6, with an IC50 of 3 nM, and is 260-fold more selective for HDAC6 than other classes of HDAC isoforms .

Vorbereitungsmethoden

The preparation of ACY-1083 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80 to create a stable solution . The compound is then stored at -80°C for up to six months or at -20°C for up to one month to prevent inactivation from repeated freeze-thaw cycles .

Analyse Chemischer Reaktionen

ACY-1083 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion:

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von elektronenarmen Pyrimidin.

Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in Kombination mit Reagenzien wie TNF und TGF-β verwendet, um ihre Auswirkungen auf die Epithelfunktion zu untersuchen.

Hauptprodukte: Die primären Produkte, die aus diesen Reaktionen entstehen, umfassen acetyliertes α-Tubulin und andere Nicht-Histon-Proteine.

Wissenschaftliche Forschungsanwendungen

ACY-1083 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound hat sich als vielversprechend bei der Behandlung der durch Chemotherapie induzierten peripheren Neuropathie und beim Schutz von Lungenepithelzellen in COPD-Modellen erwiesen

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von HDAC6, was zur Acetylierung von α-Tubulin und anderen Nicht-Histon-Proteinen führt . Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, darunter die Ciliendemontage, die Epithel-Mesenchym-Transition und die Reaktion auf oxidativen Stress . Die Verbindung interagiert mit molekularen Zielstrukturen wie extrazellulär regulierter Kinase (ERK), Proteinkinase C Alpha (PKCα), β-Catenin, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), epidermalem Wachstumsfaktorrezeptor (EGFR) und Peroxiredoxinen .

Wirkmechanismus

ACY-1083 exerts its effects by selectively inhibiting HDAC6, leading to the acetylation of α-tubulin and other non-histone proteins . This inhibition affects various cellular processes, including cilia disassembly, epithelial to mesenchymal transition, and oxidative stress responses . The compound interacts with molecular targets such as extracellular signal-regulated kinase (ERK), protein kinase C alpha (PKCα), β-catenin, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), epidermal growth factor receptor (EGFR), and peroxiredoxins .

Vergleich Mit ähnlichen Verbindungen

ACY-1083 ist einzigartig aufgrund seiner hohen Selektivität für HDAC6 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden . Ähnliche Verbindungen umfassen:

ACY-738: Ein weiterer selektiver HDAC6-Inhibitor mit einem ähnlichen Wirkmechanismus.

Tubastatin A: Ein bekannter HDAC6-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.

Quisinostat: Ein HDAC-Inhibitor der zweiten Generation mit hoher Potenz für HDAC1, aber geringerer Selektivität für HDAC6.

Diese Verbindungen teilen ähnliche inhibitorische Wirkungen auf HDAC6, unterscheiden sich aber in ihren Selektivitätsprofilen und therapeutischen Anwendungen.

Eigenschaften

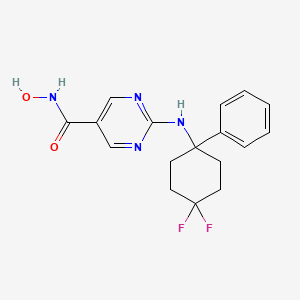

IUPAC Name |

2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c18-17(19)8-6-16(7-9-17,13-4-2-1-3-5-13)22-15-20-10-12(11-21-15)14(24)23-25/h1-5,10-11,25H,6-9H2,(H,23,24)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWCVKLVSWYIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C2=CC=CC=C2)NC3=NC=C(C=N3)C(=O)NO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate](/img/structure/B2862251.png)

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2862255.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)

![Methyl 2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2862259.png)

![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)

![2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE](/img/structure/B2862262.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2862266.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)

![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)